Adenine, 7-oxide
Description
Significance of Nucleic Acid Modifications in Cellular Biology and Genomics
Nucleic acid modifications are crucial regulators of a vast array of cellular processes. rsc.org Far from being static carriers of genetic information, DNA and RNA are dynamic molecules whose functions are intricately modulated by these chemical alterations. rsc.org These so-called epigenetic or epitranscriptomic modifications are integral to normal cellular function, but their dysregulation is also implicated in the onset and progression of various diseases. rsc.org
In DNA, modifications such as 5-methylcytosine (B146107) play a complex role in regulating physiological processes. rsc.org The discovery of such modified bases has opened new avenues for understanding the relationship between genetic information and cellular activities. rsc.org Similarly, RNA contains a wide variety of modifications, with over 170 different types identified. These are found in messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA) and are involved in regulating RNA metabolism, transcription, and translation. labroots.com The study of these modifications is essential for comprehending how genetic information is expressed and controlled within a cell.
Classification and Biological Origins of Adenine (B156593) N-Oxide Isomers
Adenine can be oxidized at different nitrogen atoms within its purine (B94841) ring structure, leading to the formation of various N-oxide isomers. The primary isomers are adenine 1-oxide, adenine 3-oxide, and adenine 7-oxide. These isomers can arise from the interaction of adenine with reactive oxygen species (ROS), such as those generated by ionizing radiation. nih.gov
For instance, the exposure of aqueous solutions of adenine to gamma rays has been shown to produce both adenine 1-oxide and adenine 7-oxide. nih.gov The formation of adenine 3-oxide is less common, which theoretical calculations suggest is due to its higher relative energy compared to the other isomers. ontosight.ai The presence of these N-oxides in biological systems can result from cellular exposure to oxidative stress. For example, 2'-deoxyadenosine (B1664071) N1-oxide has been detected in the DNA of Proteus mirabilis cells, with its levels increasing significantly after exposure to hydrogen peroxide. nih.gov
The different isomers possess distinct chemical properties that can affect their biological interactions. For example, the addition of an oxygen atom at the Watson-Crick base-pairing site, as in adenine 1-oxide, can alter hydrogen bonding and potentially lead to mutations during DNA replication. nih.gov Adenine, 7-oxide, with the oxygen on the imidazole (B134444) ring, also exhibits altered chemical behavior, including its ability to interact with certain proteins. vulcanchem.com
Historical Development of Research on Purine N-Oxides and their Biological Implications
The study of purine N-oxides dates back to the mid-20th century, with initial research focusing on their synthesis and chemical characterization. Early work by scientists like George B. Brown and his colleagues was instrumental in developing methods for the synthesis of various purine N-oxides, including derivatives of adenine. nih.govcore.ac.uk These foundational studies paved the way for exploring the biological activities of these compounds.
A significant finding in the history of purine N-oxide research was the discovery of their oncogenic properties. vulcanchem.comjst.go.jp This implicated them as potential contributors to carcinogenesis, particularly in the context of DNA damage induced by radiation or other oxidative stressors. vulcanchem.com
Further research has elucidated the specific interactions of adenine N-oxides within biological systems. For example, studies have demonstrated the noncovalent binding of adenine-7-N-oxide to proteins containing sulfhydryl (SH) groups, such as urease. vulcanchem.com This interaction highlights a potential mechanism by which these modified bases can influence cellular function. The development of synthetic methods for these compounds has been crucial, allowing for detailed investigations into their chemical reactivity and biological roles. The first unequivocal synthesis of adenine 7-oxide involved the oxidation of a protected adenine derivative followed by deprotection. vulcanchem.com This and other synthetic advancements have provided researchers with the necessary tools to study these important molecules in detail. vulcanchem.com
Table of Compound Properties
| Property | Adenine | Adenine, 1-oxide | This compound |
|---|---|---|---|
| Chemical Formula | C₅H₅N₅ | C₅H₅N₅O | C₅H₅N₅O |
| Molar Mass | 135.13 g/mol wikipedia.org | 151.13 g/mol nih.gov | 151.13 g/mol vulcanchem.com |
| Appearance | White to light yellow crystalline solid wikipedia.org | Not specified | Not specified |
| Key Structural Feature | Unmodified purine base collegedunia.com | Oxygen on N1 of pyrimidine (B1678525) ring nih.gov | Oxygen on N7 of imidazole ring vulcanchem.com |
| Tautomeric Forms | Exists in several tautomeric forms, with 9H-adenine being predominant in isolated conditions. wikipedia.org | Can exist in different tautomeric forms. | Exists in an equilibrium of N(7)-oxide and N(7)-OH tautomers in aqueous solution. vulcanchem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-methylcytosine |
| Adenine |
| Adenine 1-oxide |
| Adenine 3-oxide |
| This compound |
| Cytosine |
| Guanine |
| Hydrogen peroxide |
| Thymine (B56734) |
| Uracil (B121893) |
| Urease |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxido-7H-purin-7-ium-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWONVOJRGPLIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C[NH+]2[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-25-7 | |
| Record name | Adenine, 7-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Derivatization of Adenine, 7 Oxide
Unequivocal Chemical Synthesis Routes for Adenine (B156593), 7-oxide
The definitive synthesis of adenine, 7-oxide has been achieved through specific and reproducible chemical pathways, overcoming earlier challenges in regioselective N-oxidation.
A primary and unequivocal method for synthesizing this compound involves the oxidation of a protected adenine precursor with a peroxycarboxylic acid. jst.go.jpjst.go.jp A key strategy utilizes 3-benzyladenine (B189772) as the starting material. jst.go.jpjst.go.jp This precursor is readily synthesized by the benzylation of adenine. jst.go.jpjst.go.jp The oxidation of 3-benzyladenine with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (MCPBA), leads to the formation of 3-benzyladenine 7-oxide. clockss.org This intermediate is then subjected to nonreductive debenzylation to yield the final product, this compound. jst.go.jpjst.go.jp The identity and structure of this compound produced through this route have been rigorously confirmed by chemical reactions, including deamination and methylation, as well as by X-ray crystallographic analysis. jst.go.jpjst.go.jp
Another approach involves the treatment of 3-benzyladenine with 30% aqueous hydrogen peroxide in methanol (B129727), in the presence of acetonitrile (B52724) and potassium bicarbonate. This reaction yields 3-benzyladenine 7-oxide, albeit in modest yields, along with a minor byproduct. jst.go.jpvulcanchem.com
An alternative synthesis route starts with 1-benzyladenine. clockss.org Oxidation of 1-benzyladenine with MCPBA produces 1-benzyladenine 7-oxide as the major product. clockss.org Subsequent nonreductive debenzylation of this intermediate also affords this compound. clockss.org
Achieving regioselectivity in the N-oxidation of adenine is crucial for the specific synthesis of the N7-oxide isomer. Direct oxidation of adenine typically favors the N1 position due to the electronic properties of the pyrimidine (B1678525) and imidazole (B134444) rings. clockss.orgclockss.org The imidazole ring is generally more resistant to N-oxidation than the pyrimidine ring. clockss.orgclockss.org
To direct the oxidation to the N7 position, a "control synthon," such as a benzyl (B1604629) group, is strategically introduced at another nitrogen atom, typically N3 or N1. clockss.orgresearchgate.net By blocking other potential sites of oxidation, the subsequent reaction with a peroxyacid is directed to the desired N7 position. jst.go.jpjst.go.jpclockss.org The choice of the blocking group and its position on the adenine ring are critical for controlling the regioselectivity of the N-oxidation reaction. For instance, the oxidation of 3-benzyladenine with various oxidizing agents consistently yields the N7-oxide. clockss.org The steric and electronic properties of substituents on the adenine ring can also influence the regioselectivity of acylation and potentially oxidation reactions. beilstein-journals.org
Table 1: Regioselective N-Oxidation of Benzyladenine Derivatives
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 3-Benzyladenine | m-Chloroperoxybenzoic acid (MCPBA) | 3-Benzyladenine 7-oxide | 24 | clockss.org |
| 3-Benzyladenine | Magnesium monoperoxyphthalate (MMPP) | 3-Benzyladenine 7-oxide | 40 | clockss.org |
| 3-Benzyladenine | H₂O₂/MeCN/KHCO₃ | 3-Benzyladenine 7-oxide | 12 | clockss.org |
| 1-Benzyladenine | m-Chloroperoxybenzoic acid (MCPBA) | 1-Benzyladenine 7-oxide | Main Product | clockss.org |
Peroxycarboxylic Acid Oxidation of Adenine Precursors
Formation and Interconversion of Adenine N-Oxide Isomers in Chemical and Biological Systems
Adenine N-oxides can be formed through various processes, including radiolysis, and can undergo isomerization under certain conditions.
Ionizing radiation, such as gamma rays, can induce the formation of adenine N-oxides in aqueous solutions. vulcanchem.comoup.com When aqueous solutions of adenine are irradiated, several products are formed, including this compound and adenine, 1-oxide. oup.comcambridge.orgresearch-solution.com The formation of adenine, 7-N-oxide from ¹⁴C-labeled adenine upon irradiation with ⁶⁰Co gamma rays has been confirmed. vulcanchem.comoup.com While the apparent yield from this process is low, the true yield is likely higher due to the reversible reaction back to adenine and the inherent instability of the N-oxide. oup.com The radiolysis of adenine in aqueous solutions can also produce other oxidized species, such as 8-hydroxyadenine (B135829) and 4,6-diamino-5-formamidopyrimidine. cambridge.orgcapes.gov.br The generation of hydroxyl radicals (HO•) through methods like the photolysis of mercaptopyridine-N-oxides can also lead to the oxidation of adenine, producing similar products to those seen in water radiolysis. edpsciences.org
The interconversion between adenine N-oxide isomers, such as the conversion of the N7-oxide to the N1-oxide, can occur. One documented method involves the hydrogenation of this compound over a nickel catalyst, followed by N-oxidation with hydrogen peroxide in acetic acid to produce adenine, 1-oxide. nih.gov
The Dimroth rearrangement provides a pathway for the formal migration of a substituent from an exocyclic nitrogen to a ring nitrogen, and a related N1-alkoxy-mediated rearrangement has been utilized in the synthesis of labeled adenosine (B11128) derivatives. acs.org This process involves the oxidation of a nucleoside to its N1-oxide, followed by methylation and reaction with dimethylamine. The resulting intermediate can then undergo rearrangement. acs.org While this specific example focuses on the N1-oxide, it highlights the chemical transformations that can lead to the rearrangement of substituents on the purine (B94841) ring system, which could be relevant to the interconversion of N-oxide isomers under different chemical environments.
Radiolytic Formation of Adenine N-Oxides
Synthesis of Oligonucleotides and Nucleoside Triphosphates Containing this compound Analogs
The incorporation of modified nucleobases like this compound into oligonucleotides is a key area of research for studying their effects on nucleic acid structure and function. The synthesis of such modified oligonucleotides is typically achieved using solid-phase phosphoramidite (B1245037) chemistry. wikipedia.orgbiotage.co.jp This automated method allows for the sequential coupling of nucleotide building blocks to a growing chain on a solid support. wikipedia.org
For the inclusion of a modified base like an this compound analog, a corresponding phosphoramidite building block would need to be synthesized. This involves protecting the exocyclic amino group and the 5'-hydroxyl group of the modified nucleoside and then phosphitylating the 3'-hydroxyl group. wikipedia.orgbiotage.co.jp The exocyclic amino groups of adenine are typically protected to prevent side reactions during the coupling steps. wikipedia.org
Post-synthetic modification is another strategy for introducing modifications into oligonucleotides. nih.gov In this approach, an oligonucleotide containing a precursor base is first synthesized, and the modification is then introduced chemically. nih.gov For example, an oligonucleotide containing an activated purine derivative can be reacted with a specific amine to introduce a modification. nih.gov This method could potentially be adapted for the site-specific introduction of an this compound or a related analog.
The synthesis of nucleoside triphosphates containing modified bases is also an important area, as these can be used in enzymatic assays and for the polymerase-mediated synthesis of modified nucleic acids.
Structural Elucidation and Conformational Analysis of Adenine, 7 Oxide
X-ray Crystallographic Determination of Molecular Structure
X-ray crystallography has been instrumental in unequivocally confirming the molecular structure of adenine (B156593), 7-oxide. vulcanchem.comjst.go.jp This technique provided direct evidence for the location of the oxygen atom at the N(7) position of the purine (B94841) ring. jst.go.jp The synthesis of adenine, 7-oxide was achieved through the oxidation of 3-benzyladenine (B189772) with peroxycarboxylic acid, followed by the nonreductive debenzylation of the resulting 3-benzyladenine 7-oxide. jst.go.jpjst.go.jp The structure of the intermediate, 1-benzyladenine 7-oxide, was also confirmed by X-ray crystallographic analysis. jst.go.jp
Furthermore, X-ray analysis of related compounds, such as 6-methylthiopurine 7-N-oxide, a model for the 7-N-oxide of azathioprine, has provided additional support for the structural assignment. clockss.org In the crystalline state, 6-methylthiopurine 7-N-oxide was found to exist in the N(7)-OH form. clockss.org
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods have been vital in corroborating the structure of this compound and investigating its behavior in different environments.
UV spectroscopy has been a key tool for studying the tautomeric equilibrium of this compound in aqueous solutions. vulcanchem.com Research has shown that the neutral species of this compound exists as an equilibrated mixture of the N(7)-oxide and N(7)-OH tautomers in water. jst.go.jpjst.go.jp This spectroscopic approach has also been used to determine the pKa values of the compound, providing further insight into its acid-base properties. clockss.org For this compound, pKa values of <1.4 (basic), 5.02 (acidic), and 10.23 (acidic) have been determined spectrophotometrically. clockss.org
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, theoretical calculations have predicted a characteristic vibrational frequency at 1687 cm⁻¹, which is attributed to the N-oxide group. cambridge.org This distinguishes it from other N-oxides of adenine, such as the N1-oxide and N3-oxide, which have predicted frequencies at 1702 cm⁻¹ and 1673 cm⁻¹, respectively. cambridge.org Experimental IR spectra of irradiated adenine solutions have shown a new band appearing around 1713 cm⁻¹, suggesting the formation of new compounds, including adenine N-oxides. cambridge.org
Table 1: Calculated IR Frequencies for Adenine N-oxides
| Compound | Calculated Frequency (cm⁻¹) |
|---|---|
| Adenine N(1)-oxide | 1702 |
| Adenine N(3)-oxide | 1673 |
| Adenine N(7)-oxide | 1687 |
Source: Cambridge University Press cambridge.org
Ultraviolet (UV) Spectroscopy for Tautomeric Equilibria
Tautomerism and Protomeric States of this compound
This compound can exist in different tautomeric and protomeric states, which are crucial for its chemical reactivity and biological function. vulcanchem.com
As established by UV spectroscopy, this compound exists in a tautomeric equilibrium between the N(7)-oxide and N(7)-OH forms in aqueous solution. vulcanchem.comjst.go.jpjst.go.jp The N(7)-OH tautomer is also referred to as the 7-hydroxy-adenine form. This equilibrium is a significant characteristic of the molecule's behavior in a physiological context. vulcanchem.com The ability of adenine to exist in different tautomeric forms, such as the 7H and 9H tautomers, is a known phenomenon in purine chemistry. rsc.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Adenine |
| This compound |
| 3-Benzyladenine |
| 3-Benzyladenine 7-oxide |
| 1-Benzyladenine 7-oxide |
| 6-Methylthiopurine 7-N-oxide |
| Azathioprine |
| Adenine N(1)-oxide |
| Adenine N(3)-oxide |
Computational and Theoretical Investigations of Adenine, 7 Oxide
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like adenine (B156593), 7-oxide. These methods provide a detailed picture of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in determining the relative stabilities of different isomers of adenine derivatives. unam.mx For adenine and its analogs, several tautomeric forms can exist, and their relative energies dictate their population in different environments. researchgate.netacs.org For instance, in the gas phase, the N9H and N7H tautomers of purines are often the most stable forms. researchgate.net The presence of an oxide group at the N7 position significantly influences the electronic distribution and, consequently, the stability of various tautomers. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, have been used to calculate the energies of these isomers with high accuracy. acs.org These calculations have shown that the relative stability of tautomers can be altered by substitution and the surrounding environment. researchgate.net
| Method | Focus | Key Findings | Reference |
| Ab Initio (MP2, CCSD(T)) | Tautomeric equilibria of purine (B94841) derivatives | N9H and N7H are the most stable tautomers in the gas phase. | researchgate.netresearchgate.net |
| Ab Initio | Global search for stable adenine isomers | Identified novel, stable isomers distinct from the natural configuration. | unam.mx |
| Ab Initio | Energetics of adenine tautomers | The amino group in adenine affects the electronic structure and stability of its tautomers. | acs.org |
Density Functional Theory (DFT) has become a widely used method for studying the properties of medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations are employed to optimize the geometry of adenine, 7-oxide, finding the most stable three-dimensional arrangement of its atoms. researchgate.netnih.gov Following geometry optimization, frequency analysis is typically performed. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. nih.govnih.gov Various functionals, such as B3LYP and ωB97XD, are used in these calculations, often with Pople-style basis sets like 6-31G(d,p) or more extensive ones like def2-TZVPP for higher accuracy. researchgate.net For instance, studies on the interaction of adenine with metal oxide clusters have utilized DFT to analyze the optimized geometries and electronic properties. vnu.edu.vn
| DFT Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G | Geometry optimization and electronic structure of Favipiravir on doped fullerenes. | nih.gov |
| ωB97XD | 6-31+G(d,p) | More accurate geometry optimization of Favipiravir on doped fullerenes. | nih.gov |
| M06-2X | 6-311G(d) | Geometry optimization and frequency calculations for adenine on an Au(111) surface. | researchgate.net |
| CAM-B3LYP | 6-31G+(d,p) | Calculation of computed electronic spectra. | researchgate.net |
| B3LYP | LanL2DZ | Investigation of adenine interaction with a ZnO model cluster. | vnu.edu.vn |
Ab Initio Calculations for Energetic Considerations of Isomers
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. aps.org MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions. unam.mx For this compound, MD simulations can reveal its conformational flexibility, how it interacts with solvent molecules like water, and its dynamic behavior when part of a larger system, such as a DNA duplex. nih.govmdpi.com These simulations can track conformational changes, such as the transition between different puckering states of the sugar ring or the rotation around the glycosidic bond. acs.org Ab initio MD, which combines MD with on-the-fly quantum mechanical force calculations, offers a more accurate but computationally intensive approach to study these dynamics. aps.org
Modeling of Hydrogen Bonding and Base Pairing Interactions
Hydrogen bonds are crucial for the structure and function of DNA, and any modification to a nucleobase can alter its hydrogen bonding patterns. wikipedia.orgwisc.edu Computational modeling is used to investigate how the N7-oxide modification in adenine affects its ability to form Watson-Crick base pairs with thymine (B56734) or other non-canonical pairs. cuni.cz Quantum mechanical calculations can provide accurate estimates of the interaction energies and geometries of these base pairs. cuni.cz Studies have shown that the binding of cations to the N7 position of adenine can influence the strength of base pairing, although this effect is different for adenine-containing pairs compared to guanine-containing pairs. cuni.cz The formation of hydrogen bonds is a key factor in the stability of nucleic acid structures, and computational models help to dissect the energetic contributions of these interactions from other forces like base stacking. nih.gov
Analysis of Acid-Base Behavior and Proton Transfer Dynamics in Biological Contexts
The acid-base properties of nucleobases are critical for many biological functions, including enzyme catalysis and the potential for spontaneous mutations through proton transfer. acs.orguky.edu The pKa value, which indicates the tendency of a molecule to donate or accept a proton, can be influenced by modifications like the N7-oxide group. uky.edu Computational methods can predict these pKa values and model the dynamics of proton transfer reactions. researchgate.net Proton transfer can lead to the formation of rare tautomers, which can result in mispairing during DNA replication. researchgate.net Understanding the energetics and barriers of these proton transfer events in different environments is a key area of research where computational chemistry provides invaluable insights. acs.org
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can be used to investigate how this modified nucleoside might interact with the active sites of enzymes, such as DNA polymerases or repair enzymes. nih.govmdpi.com These studies can provide insights into whether the modification might lead to incorporation errors during DNA synthesis or if it is recognized and excised by repair machinery. nih.gov The scoring functions used in docking estimate the binding affinity, helping to rank different binding poses. mdpi.com For example, docking studies have been used to investigate the binding of various small molecules to the adenosine-binding pocket of proteins. nih.gov
Biological Impact and Molecular Mechanisms of Adenine, 7 Oxide
Endogenous Formation and Occurrence in Biological Systems
Adenine (B156593), 7-oxide (also known as 7-oxido-7H-purin-7-ium-6-amine or 9H-Purin-6-amine, 7-oxide) is a derivative of the canonical DNA base adenine, characterized by an oxygen atom bonded to the nitrogen at position 7 of the purine (B94841) ring. vulcanchem.com This modification introduces a polar N-oxide group that significantly alters the chemical properties and potential biological interactions of the adenine base. vulcanchem.com In aqueous solutions, it can exist in equilibrium between its N(7)-oxide and N(7)-OH tautomeric forms. vulcanchem.com
The formation of Adenine, 7-oxide is linked to conditions of oxidative stress, where reactive oxygen species (ROS) are prevalent. mdpi.commdpi.com ROS, which include free radicals like the hydroxyl radical (•OH) and non-radical species like hydrogen peroxide (H₂O₂), are generated during normal cellular metabolism and by external factors such as ionizing radiation. mdpi.compnas.org
Research has demonstrated that this compound can be formed when aqueous solutions of adenine are subjected to gamma irradiation, a process known to generate ROS. vulcanchem.com Studies have also documented its formation in oligodeoxyadenylic acid solutions treated with hydrogen peroxide, suggesting a direct pathway for its generation in cellular environments exposed to oxidative stress. vulcanchem.com While the oxidation of adenine can lead to several products, including the more extensively studied 8-oxoadenine, the formation of N-oxides at various positions, including N7, is a recognized outcome of adenine's interaction with certain ROS. vulcanchem.commdpi.commdpi.comnih.gov
Effects on Nucleic Acid Integrity and Conformation
The introduction of an oxygen atom at the N7 position of adenine has profound consequences for the structure and stability of the DNA double helix. This position is a key participant in specific types of hydrogen bonding that stabilize DNA structures.
The integrity of the DNA double helix relies on precise hydrogen bonding between complementary bases, most commonly through the Watson-Crick geometry (A-T and G-C). wikipedia.orgpressbooks.pub However, alternative arrangements, such as Hoogsteen base pairs, are also crucial for DNA structure and function, particularly in DNA-protein interactions and in regions of damaged DNA. nih.gov
In a standard adenine-thymine (A-T) Watson-Crick pair, the N1 and the N6-amino group of adenine are involved in hydrogen bonding. nih.gov The N7 position of adenine does not participate in Watson-Crick pairing but is exposed in the major groove of the DNA helix. acs.org This makes it accessible for interactions with proteins or for the formation of Hoogsteen base pairs. nih.govacs.orgx3dna.org
A Hoogsteen base pair involves a 180° rotation of the purine base (adenine) relative to its sugar-phosphate backbone (a syn conformation). nih.govoup.com This reorientation allows adenine's "Hoogsteen edge," specifically the N7 and N6 atoms, to form hydrogen bonds with thymine (B56734). nih.govx3dna.org The N7 atom acts as a crucial hydrogen bond acceptor in this configuration. x3dna.org
The placement of an oxygen atom on the N7 position to form this compound directly obstructs the Hoogsteen edge. This modification would eliminate the ability of the N7 nitrogen to act as a hydrogen bond acceptor, thereby preventing the formation of a canonical Hoogsteen base pair. vulcanchem.comx3dna.org While the Watson-Crick face of the adenine base remains chemically unaltered, the significant electronic and steric changes introduced by the N-oxide group could still indirectly perturb the stability and geometry of standard base pairing.
Modulation of DNA Duplex Stability and Melting Temperatures
Interaction with DNA Replication and Transcription Machinery
When DNA damage occurs, it presents an obstacle to the cellular machinery responsible for replication and transcription, primarily DNA polymerases. The ability of a polymerase to read and incorporate a nucleotide opposite a damaged base determines whether the genetic information is accurately copied, repaired, or results in a mutation.
The biological impact of a DNA lesion is heavily dependent on how it is processed by DNA polymerases. pnas.orgnih.gov Extensive research has been conducted on the polymerase bypass of the isomeric lesion 7,8-dihydro-8-oxoadenine (8-oxoA), showing that it is mutagenic and can cause A→C or A→G mutations because polymerases can incorporate dGTP or dCTP opposite it. mdpi.comnih.gov
However, specific kinetic studies detailing the substrate specificity and incorporation efficiency of this compound by various DNA polymerases are not widely available in the reviewed literature. The research landscape is dominated by studies of its 8-oxo isomer. mdpi.comnih.govnih.gov Similarly, studies on adenine N1-oxide have shown that while it can selectively recognize thymine, the efficiency of incorporation is lower than for the natural base. nih.govnih.gov Without direct experimental data for the 7-oxide isomer, its specific mutagenic potential and the fidelity of its bypass by replicative or translesion polymerases remain an area for further investigation.
Substrate Specificity and Incorporation Efficiency by DNA Polymerases
Mutagenic Consequences and Mechanisms
The misincorporation of nucleotides opposite 8-oxoA during DNA replication leads to specific and significant mutagenic outcomes.
In mammalian cells, 8-oxoA is mutagenic, primarily causing A→C transversions, with A→G transitions also occurring, though generally to a lesser extent. nih.govoup.com The incorporation of dGTP opposite 8-oxoA by human DNA polymerases can result in A→C mutations, while the incorporation of dCTP can lead to A→G mutations. nih.gov Studies involving the transfection of a c-Ha-ras gene containing 8-oxoA into NIH 3T3 cells have confirmed the induction of both A→G transitions and A→C transversions. oup.com In contrast, 8-oxoA does not appear to be strongly mutagenic in Escherichia coli. nih.govoup.com
The mutagenicity of 8-oxoA stems from its ability to adopt different conformations and form mispairs with incoming nucleotides. The 8-oxoA lesion can exist in both anti and syn conformations. nih.govresearchgate.net While the anti conformation can form a standard base pair with thymine, the syn conformation, which is sterically more favorable due to the 8-oxygen, can form a wobble base pair with guanine. nih.gov This syn-8-oxoA:anti-G pairing involves Hoogsteen hydrogen bonds but results in a wobble geometry. researchgate.net
The active site of DNA polymerases plays a crucial role in determining the outcome of replication past an 8-oxoA lesion. researchgate.net For instance, human DNA polymerase η (polη) can efficiently incorporate dGTP opposite 8-oxoA. researchgate.net Crystal structures of polη bypassing 8-oxoA have revealed that when paired with dGTP, the 8-oxoA lesion adopts a syn-conformation and forms a Hoogsteen pair in a wobble geometry. researchgate.net This mispair is stabilized by interactions within the minor groove, particularly by the Gln38 residue of the polymerase. researchgate.net Mutation of this residue significantly reduces the efficiency of misinsertion, highlighting the importance of these minor groove interactions in promoting 8-oxoA-mediated mutagenesis. researchgate.net This mechanism contrasts with the mutagenicity of the more extensively studied 8-oxoguanine (oxoG), which can form a Hoogsteen pair with adenine that mimics the geometry of a standard Watson-Crick pair. researchgate.net
Induction of Specific Transversion Mutations (e.g., A→C, A→G)
Cellular Response and DNA Repair Pathways
To counteract the deleterious effects of 8-oxoA, cells have evolved specific DNA repair mechanisms.
The primary pathway for the removal of oxidized bases like 8-oxoA is base excision repair (BER), which is initiated by a DNA glycosylase. nih.govwikipedia.org Several DNA glycosylases have been investigated for their ability to recognize and excise 8-oxoA. Human thymine DNA glycosylase (TDG) has been identified as a key enzyme in the repair of this lesion. nih.govnih.gov Strikingly, TDG excises 8-oxoA from G•oxoA, A•oxoA, or C•oxoA pairs much more rapidly than its established pyrimidine (B1678525) substrates. nih.govnih.gov The efficiency of 8-oxoA excision by TDG is highly dependent on the base it is paired with; for example, its activity is 370-fold higher for a G•oxoA pair compared to a T•oxoA pair. nih.govnih.gov Other DNA glycosylases, such as OGG1 and NEIL1, can also excise 8-oxoA, but they do so with modest activity and primarily from C•oxoA pairs. nih.gov The bacterial mismatch-specific uracil (B121893) DNA-glycosylase (MUG), an ortholog of TDG, shows significantly lower activity on 8-oxoA. nih.govnih.gov
The following table summarizes the relative excision efficiency of 8-oxoA by Human Thymine DNA Glycosylase (TDG) from different base pairs:
| Base Pair with 8-oxoA | Relative Excision Efficiency by TDG | Reference |
| G•oxoA | High | nih.govnih.gov |
| A•oxoA | High | nih.govnih.gov |
| C•oxoA | High | nih.govnih.gov |
| T•oxoA | Comparable to pyrimidine substrates | nih.govnih.gov |
The excision of 8-oxoA by a DNA glycosylase like TDG is the first step in the BER pathway. wikipedia.orgnih.gov Following the removal of the damaged base, an apurinic/apyrimidinic (AP) site is created in the DNA. nih.gov This AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone. nih.gov The resulting single-strand break can be repaired through either short-patch BER, where a single nucleotide is replaced, or long-patch BER, involving the synthesis of 2-10 new nucleotides. nih.gov The completion of the repair process involves DNA polymerase synthesis and ligation to restore the integrity of the DNA strand. nih.gov The efficient removal of 8-oxoA through the BER pathway is crucial for preventing the mutagenic consequences associated with this oxidative DNA lesion. nih.govnih.gov
Recognition and Excision by DNA Glycosylases (e.g., Human Thymine DNA Glycosylase)
Broader Cellular and Metabolic Consequences
The formation of adenine N-oxides, including this compound, is linked to conditions of oxidative stress within the cellular environment. vulcanchem.com Reactive oxygen species (ROS), such as hydrogen peroxide, can induce the oxidation of DNA bases. oup.comnih.gov Specifically, this compound can be formed in solutions of oligodeoxyadenylic acid when exposed to hydrogen peroxide, which suggests its potential formation within cells experiencing oxidative stress. vulcanchem.com
The integrity of the nucleotide pool is crucial for normal cellular function, and it is notably more susceptible to oxidation than the bases already incorporated into the DNA structure. nih.gov The oxidation of deoxynucleoside triphosphates (dNTPs) within this pool can lead to the formation of oxidized derivatives. oup.com For instance, the oxidation of adenine and cytosine bases by hydrogen peroxide results in the formation of adenine N-oxide (Aº) and cytosine N-oxide (Cº) derivatives, respectively. oup.comnih.gov If this oxidative reaction occurs with dATP in the nucleotide pool, it could lead to the formation of the corresponding 2'-deoxyribonucleoside N-oxide 5'-triphosphates. oup.comnih.gov These modified nucleotides could then potentially be incorporated into DNA during replication. oup.com
Furthermore, certain conditions can trigger the release of purines from cellular stores. For example, nitric oxide (NO) can interact with superoxide (B77818) radicals, likely forming peroxynitrite, which in turn acts to release adenosine (B11128) and adenine nucleotides from hippocampal tissue. nih.gov This process highlights a mechanism by which cellular stress can lead to an increase in extracellular purines, potentially including oxidized forms if generated concurrently. The metabolism of substances like ethanol (B145695) can also increase the turnover of the adenine nucleotide pool, leading to enhanced degradation and production of uric acid precursors. jci.org
Table 1: Effects of Oxidative Species on Adenine and Nucleotide Pools
| Interacting Species | Target | Observed Effect | Potential Consequence | Citation |
|---|---|---|---|---|
| Hydrogen Peroxide | Adenine bases | Formation of Adenine N-oxide (Aº) derivatives. | Alteration of nucleotide pool composition. | oup.comnih.gov |
| Hydrogen Peroxide | Oligodeoxyadenylic acid | Formation of Adenine-7-N-oxide. | Indicates potential for formation in cellular DNA under oxidative stress. | vulcanchem.com |
| Nitric Oxide (NO) & Superoxide | Hippocampal tissue | Release of adenosine and adenine nucleotides. | Increased extracellular purine levels. | nih.gov |
| Ethanol/Acetate (B1210297) | Adenine nucleotide pool | Increased turnover and degradation. | Increased production of urate. | jci.org |
An antimetabolite is a substance that interferes with the normal use of a metabolite due to its structural similarity, often leading to the inhibition of cellular processes like DNA synthesis. wikipedia.org Several adenine N-oxide derivatives have demonstrated biological activities consistent with the roles of antimetabolites or enzyme inhibitors. wikipedia.org These compounds can act as purine antimetabolites by masquerading as natural purines and disrupting nucleic acid synthesis once incorporated into DNA or RNA. wikipedia.org
Research has shown that specific adenine N-oxide compounds possess significant inhibitory properties. For instance, adenosine N¹-oxide has been reported to exhibit strong growth-inhibitory activity against mouse sarcoma 180 cells. oup.comnih.gov This suggests that the N-oxide derivative of adenosine can act as an antimetabolite, hindering the proliferation of cancer cells. oup.comnih.gov Furthermore, adenosine N¹-oxide has been identified as a highly selective inhibitor of vaccinia virus replication and its late protein synthesis, indicating a potential role as a targeted antiviral agent. oup.comnih.gov The inhibitory potency of adenosine N¹-oxide can be significantly greater than that of adenosine itself, as seen in its ability to inhibit pro-inflammatory cytokine production. researchgate.net
The introduction of an N-oxide functional group to a heterocyclic molecule like adenine can significantly alter its biological interactions and inhibitory activity. vulcanchem.comnih.gov These modifications can lead to compounds that inhibit specific enzymes. wikipedia.org For example, clofarabine, a purine nucleoside analogue, functions as an antimetabolite by inhibiting DNA synthesis and is used in cancer therapy. nih.gov While not an N-oxide, its mechanism as a modified purine analogue illustrates the principle of antimetabolite action. nih.gov The development of heterocyclic N-oxides as a class of therapeutic agents is an emerging area, with compounds being designed to act as specific enzyme inhibitors, such as direct inhibitors of factor Xa in the coagulation cascade. nih.gov
Table 2: Inhibitory Activities of Adenine N-Oxide Derivatives
| Compound | Target/System | Observed Inhibitory Effect | Classification | Citation |
|---|---|---|---|---|
| Adenosine N¹-oxide | Mouse sarcoma 180 cells | Strong growth inhibition. | Antimetabolite | oup.comnih.gov |
| Adenosine N¹-oxide | Vaccinia virus | Selective inhibition of replication and late protein synthesis. | Enzyme Inhibitor/Antiviral | oup.comnih.gov |
| Adenosine N¹-oxide | LPS-stimulated macrophages | Potent inhibition of pro-inflammatory cytokines (TNF-α, IL-6). | Anti-inflammatory | researchgate.net |
| Adenine N¹-oxide | LPS-stimulated macrophages | Reduction of pro-inflammatory cytokines. | Anti-inflammatory | researchgate.net |
Advanced Analytical and Detection Methodologies for Adenine, 7 Oxide
Mass Spectrometry (MS)-Based Approaches for Modified Nucleobases
Mass spectrometry has become an indispensable tool for the analysis of modified nucleic acids due to its high sensitivity and ability to provide detailed structural information. researchgate.net It can be employed to analyze modified nucleobases, nucleosides, and even intact oligonucleotides.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS) is a powerful and widely used technique for the analysis of polar molecules such as DNA nucleosides and nucleotides. nih.govmdpi.com This method couples the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov The development of ESI was a significant advancement, as it allows for the direct analysis of these polar molecules without the need for derivatization, a requirement for older methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
In a typical LC-ESI/MS workflow for analyzing Adenine (B156593), 7-oxide, DNA is first enzymatically hydrolyzed into its constituent nucleosides. nih.gov This mixture is then separated by a liquid chromatography column, often using ion-pair reversed-phase chromatography for effective separation of oligonucleotides and their modified counterparts. nih.gov The separated components are then introduced into the mass spectrometer via the electrospray ion source. ESI generates gaseous ions from the liquid phase, typically protonated molecules ([M+H]⁺) for nucleobases, which can then be detected by the mass analyzer. nih.gov For instance, LC-ESI-MS analysis has been successfully used to characterize cross-linked DNA duplexes containing oxidized adenine derivatives, demonstrating its utility in complex sample analysis. nih.gov
Table 1: Key Features of LC-ESI/MS for Modified Nucleobase Analysis
| Feature | Description | Reference |
|---|---|---|
| Analyte Type | Polar molecules (nucleosides, nucleotides) | nih.gov |
| Sample Preparation | Enzymatic digestion of DNA/RNA to nucleosides | nih.gov |
| Separation | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Ionization Method | Electrospray Ionization (ESI) | nih.gov |
| Key Advantage | No derivatization required, suitable for polar analytes | nih.gov |
| Ion Suppression | A potential issue where background components interfere with analyte ionization, which must be considered in method development. | nih.gov |
Tandem mass spectrometry (MS/MS) is crucial for the definitive structural identification of modified nucleobases like Adenine, 7-oxide. rhhz.net This technique involves multiple stages of mass analysis. First, a precursor ion (e.g., the protonated molecular ion of the modified nucleoside) is selected. This ion is then fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov
The fragmentation pattern is characteristic of the molecule's structure. For nucleosides, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase. oup.com For this compound, this would yield a protonated 8-oxo-adenine base. The mass difference between the precursor ion and the product ion (a neutral loss of the ribose or deoxyribose sugar) helps to confirm the identity of the modification. researchgate.netnih.gov MS/MS can differentiate between isomers, which is critical as many modified nucleosides can have the same mass but different structures and biological functions. mdpi.comx-mol.net This level of structural detail is essential for confirming the presence of a specific modification and for elucidating its chemical nature. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that has become a powerful platform for analyzing nucleic acids and their modifications. nih.govresearchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix material. A laser is then used to irradiate the sample, causing the matrix to absorb the energy and desorb, carrying the analyte into the gas phase as an ion. umich.edu
MALDI-MS is particularly useful for analyzing oligonucleotides and can be used to detect sequence changes and modifications. nih.govresearchgate.net It is often coupled with a time-of-flight (TOF) mass analyzer. One of the advantages of MALDI-MS is its speed and relative tolerance to salts compared to ESI. It has been successfully applied to characterize DNA modifications, including those resulting from oxidative damage. researchgate.net For example, MALDI-TOF-MS has been used in the analysis of cross-linked DNA duplexes, demonstrating its capability to handle complex, modified nucleic acid structures. nih.gov The technique is also employed in primer extension assays to identify known polymorphic sites and in base-specific cleavage reactions to discover unknown modifications. nih.gov
Top-down mass spectrometry offers an alternative to the more common "bottom-up" approaches that require initial digestion of the nucleic acid. researchgate.netnih.gov In a top-down workflow, the entire, intact nucleic acid molecule is introduced into the mass spectrometer. nih.gov The intact molecule is then fragmented within the instrument, allowing for the localization of modifications within the sequence context. nih.govtandfonline.com
This approach provides a global view of the modifications on a given RNA or DNA strand. tandfonline.com Top-down MS has been successfully used to identify and locate modifications such as 2'-O-methylation in plant microRNA and to characterize various methylations in RNA. rhhz.net While powerful for providing contextual information about modifications, top-down analysis relies on advanced mass spectrometers and is currently best suited for pure RNA or DNA samples, with further development needed for its application to complex biological samples. rhhz.netnih.gov
Quantifying the levels of DNA modifications, which are often present in very low abundance, is a significant analytical challenge. nih.govnih.gov LC-MS/MS is the preferred method for the sensitive and accurate quantification of the global levels of modifications like this compound in genomic DNA. nih.govrsc.org
To achieve high sensitivity and specificity, LC-MS/MS is often operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.govoup.com This involves monitoring a specific precursor-to-product ion transition for the analyte of interest. This targeted approach can achieve sub-femtomole limits of detection for DNA modifications. nih.govrsc.org For accurate quantification, stable isotope-labeled internal standards are often used. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to the sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate quantification. elifesciences.orgacs.org Chemical derivatization can also be employed to enhance the ionization efficiency of low-abundance modifications, further improving detection sensitivity. nih.govrsc.org
Table 2: Comparison of MS-Based Methodologies for this compound Analysis
| Methodology | Principle | Key Application for this compound | Strengths | Limitations |
|---|---|---|---|---|
| LC-ESI/MS | Separation by LC followed by ESI and MS detection. nih.gov | Detection and quantification of the 8-oxo-7,8-dihydro-2'-deoxyadenosine nucleoside. nih.gov | High sensitivity, no derivatization needed. nih.gov | Susceptible to ion suppression. nih.gov |
| MS/MS | Isolation and fragmentation of a precursor ion to obtain structural information. rhhz.net | Confirmation of the chemical structure of this compound by analyzing fragmentation patterns. researchgate.net | Provides definitive structural identification, can distinguish isomers. rhhz.netmdpi.com | Requires sufficient analyte for fragmentation. |
| MALDI/MS | Laser-induced desorption/ionization from a matrix. umich.edu | Rapid screening and characterization of oligonucleotides containing this compound. nih.gov | High speed, good for mixtures, robust. umich.edu | Lower resolution for high molecular weight nucleic acids. umich.edu |
| Top-Down MS | Analysis of intact nucleic acid molecules and their fragments. nih.gov | Locating this compound within a specific DNA or RNA sequence. tandfonline.com | Provides positional information of the modification. tandfonline.com | Requires pure samples and advanced instrumentation. rhhz.net |
| Quantitative MS | Use of LC-MS/MS with MRM and stable isotope standards. nih.govelifesciences.org | Accurate measurement of the amount of this compound in biological samples. nih.gov | High accuracy and sensitivity for low-abundance modifications. nih.gov | Requires specific internal standards. elifesciences.org |
Top-Down Mass Spectrometry for Nucleic Acid Modifications
Sequencing-Based Methodologies for Genomic Mapping of Modifications
While mass spectrometry provides excellent data on the identity and quantity of DNA damage, sequencing-based methods are required to map the location of these lesions on a genome-wide scale. nih.govnih.gov The genomic location of damage like this compound is critical, as its impact can be highly dependent on its position relative to genes, regulatory elements, and chromatin structure. nih.gov
Several innovative techniques have been developed to map various types of DNA damage, including oxidized bases. Many of these methods involve enriching for DNA fragments that contain the modification of interest, followed by next-generation sequencing. mdpi.com
One general strategy is damaged DNA immunoprecipitation (dDIP) , which uses an antibody specific to a particular type of DNA damage to capture and enrich for those DNA fragments. plos.org For oxidized purines like 8-oxoguanine, specific antibodies have been used in methods like 8-oxoG-Seq . researchgate.net A similar approach could be developed for this compound, provided a specific antibody is available.
Other methods rely on the chemical properties of the lesion or the cellular repair machinery. For example, enTRAP-Seq was developed to map 8-oxoguanine by using a DNA glycosylase that recognizes the lesion to mediate its capture. nih.gov Some techniques exploit the fact that DNA polymerases can stall at sites of damage, allowing these locations to be identified during sequencing. nih.gov
A particularly promising technology is Single-Molecule, Real-Time (SMRT) sequencing . This method directly monitors a single DNA polymerase molecule as it synthesizes a new DNA strand. The presence of a modified base in the template strand can alter the kinetics of the polymerase, creating a detectable signature in the form of altered pulse widths and interpulse durations. scienceopen.com SMRT sequencing has been successfully used to detect and sequence various damaged bases, including 8-oxoguanine and 8-oxoadenine, with single-modification resolution. scienceopen.com This technology offers the ability to directly map the locations of this compound across the genome without the need for amplification or specific chemical labeling that other methods require. scienceopen.comoup.com
Table 3: Sequencing-Based Methodologies for Mapping DNA Modifications
| Methodology | Principle | Applicability to this compound | Resolution | Reference |
|---|---|---|---|---|
| Damaged DNA Immunoprecipitation (dDIP)-Seq | Enrichment of damaged DNA fragments using a specific antibody, followed by sequencing. | Potentially applicable if a specific antibody for this compound is available. | Locus-specific to near-nucleotide, depending on fragmentation. | plos.org |
| Enzyme-based Capture (e.g., enTRAP-Seq) | Use of a DNA repair enzyme (e.g., glycosylase) to specifically recognize and capture DNA containing the lesion. | Applicable if a specific glycosylase for this compound is utilized. | Genome-wide, near-nucleotide. | nih.gov |
| Single-Molecule, Real-Time (SMRT) Sequencing | Direct observation of polymerase kinetics during DNA synthesis; modifications cause detectable kinetic variations. | Directly detects 8-oxoadenine by its kinetic signature. | Single-base resolution. | scienceopen.com |
Excision Repair Enzyme-Coupled Massively Parallel Sequencing (Excision-seq)
Excision-seq is a powerful technique for mapping DNA damage across the genome at single-nucleotide resolution. d-nb.info The methodology leverages the cellular base excision repair (BER) pathway, which uses specific enzymes called DNA glycosylases to recognize and excise damaged bases from the DNA backbone. acs.orgoup.com
The general principle of Excision-seq involves:
Enzymatic Recognition and Excision: The genomic DNA is treated with a DNA glycosylase that specifically recognizes the lesion of interest—in this case, this compound. This enzyme cleaves the N-glycosyl bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. acs.org
Strand Incision: An AP endonuclease, such as APE1, is then used to cleave the DNA backbone at the newly formed AP site, generating a nick with a defined 3'-hydroxyl end. d-nb.infoacs.org
Sequencing Library Preparation: This new 3'-end serves as a starting point for the ligation of sequencing adapters. The adapter-ligated fragments are then amplified and subjected to massively parallel sequencing. d-nb.info
Data Analysis: The resulting sequencing reads are mapped back to a reference genome. The start site of a read corresponds to the location of the original DNA lesion, allowing for a genome-wide, high-resolution map of the damage. rsc.org
While Excision-seq was first utilized to map uracil (B121893) in genomic DNA, its application has been extended to other types of damage, such as UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). d-nb.inforsc.org For this compound, the successful application of Excision-seq is contingent upon the availability of a DNA glycosylase that can efficiently and specifically recognize this particular lesion. Research has shown that certain DNA glycosylases, such as human thymine (B56734) DNA glycosylase (TDG), can excise oxidized adenine products. nih.govnih.gov The coupling of such an enzyme with the Excision-seq workflow provides a potential pathway for the high-resolution genomic mapping of this compound.
Integration with Next-Generation Sequencing (NGS) and Immunoprecipitation/Chemical Reactions
Next-Generation Sequencing (NGS) has become a cornerstone of genomics, enabling the rapid sequencing of millions of DNA fragments in parallel. atdbio.comnih.gov When combined with methods that enrich for damaged DNA, such as immunoprecipitation or specific chemical labeling, NGS can be used to identify the genomic locations of lesions like this compound.
Immunoprecipitation-Based Methods (DDIP-Seq): DNA Damage Immunoprecipitation (DDIP) followed by sequencing is a widely used technique. The general workflow involves several key steps: activemotif.com
Chromatin Fragmentation: Genomic DNA is isolated and fragmented into smaller, manageable pieces, typically between 200 and 1,000 base pairs, through sonication or enzymatic digestion. activemotif.com
Immunoprecipitation (IP): A monoclonal antibody that specifically recognizes and binds to this compound is used to enrich for DNA fragments containing the lesion. These antibody-DNA complexes are then captured, often using magnetic beads. nih.gov
DNA Purification and Sequencing: The DNA is eluted from the antibody and purified. Sequencing libraries are prepared from these enriched fragments and sequenced using an NGS platform. activemotif.comnih.gov
Genomic Mapping: The resulting sequences are aligned to a reference genome to identify regions that are enriched for this compound.
This approach has been successfully applied to map other oxidative lesions, such as 8-oxodG, in a method known as OxiDIP-seq. rsc.org The critical component for adapting this method to this compound is the development of a high-affinity, high-specificity antibody against the lesion.
Chemical Reaction-Based Methods: An alternative to antibody-based enrichment is the use of chemical reactions to specifically tag the DNA lesion. For example, the "click-code-seq" method developed for 8-oxoG involves treating DNA with repair enzymes to create a gap, which is then used as a site for a "click" reaction to ligate a sequencing-compatible marker. acs.orgrsc.org A similar strategy could theoretically be developed for this compound, provided a chemical reaction exists that can selectively modify this compound without affecting the canonical bases, thereby allowing for its specific labeling and enrichment prior to NGS.
A notable advanced technique is Duplex Sequencing, which offers ultra-sensitive mutation detection by independently sequencing both strands of a DNA duplex. pnas.orgucsb.edu By tagging both strands with unique identifiers before amplification, PCR and sequencing errors can be computationally removed, as true mutations will be present in both complementary strands. pnas.org This method could potentially identify sites of DNA damage, including this compound, by detecting mutations present on only one strand, which can be indicative of a lesion that was repaired after DNA replication. pnas.orgucsb.edu
Chromatographic Separation Techniques for Isomer Resolution
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of closely related isomers, such as the various N-oxides of adenine. nih.govnih.gov The resolution of these isomers is challenging due to their similar chemical structures and properties, but it can be achieved by carefully selecting the stationary phase, mobile phase, and other chromatographic conditions. inacom.nl
Several HPLC modes are effective for this purpose:
Reversed-Phase (RP-HPLC): This is one of the most common techniques used for separating nucleobase derivatives. chromatographyonline.com Separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase, typically silica (B1680970) bonded with C18 alkyl chains. nih.gov A polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), is used for elution. A study on the metabolic N1-oxides of 9-substituted adenines successfully used a C18 column with a mobile phase of H₂O-MeOH-diethylamine to achieve separation. nih.gov
Ion-Pair Reversed-Phase HPLC: This variation of RP-HPLC is particularly useful for separating charged molecules like oligonucleotides and their modified isomers. chromatographyonline.com An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase. This agent forms a neutral complex with the charged analyte, allowing it to be retained and separated on a standard reversed-phase column. chromatographyonline.com
Chiral Chromatography: When N-oxide formation results in stereoisomers, chiral stationary phases are required for their resolution. For instance, an assay developed for rogletimide (B49556) and its N-oxide isomers utilized a chiral cellulose-based column (Chiracel OJ) to separate the R- and S-isomers. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds that are poorly retained in reversed-phase mode. It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. nih.gov
The selection of the appropriate column and mobile phase is critical for achieving baseline resolution (R ≥ 1.4). sigmaaldrich.com Factors such as column temperature, flow rate, and mobile phase pH must be optimized to maximize the selectivity (α) and efficiency (N) of the separation. inacom.nl
Table 1: Examples of HPLC Conditions for N-Oxide Isomer Separation
| Analyte(s) | Chromatographic Method | Stationary Phase (Column) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| 9-benzyladenine-N1-oxide and related isomers | Reversed-Phase HPLC | ODS (C18) | H₂O-MeOH-diethylamine (65:35:0.5, v/v/v), pH 6.8 | UV at 233 nm | nih.gov |
| Rogletimide and Rogletimide-N-oxide stereoisomers (R- and S-) | Chiral HPLC | Chiracel OJ (cellulose-[4-methylbenzoate]ester) | n-hexane/anhydrous ethanol (B145695) (65/35, v/v) | UV at 257 nm | nih.gov |
| Oligonucleotide "base-flip" isomers | Ion-Pair Reversed-Phase LC | XBridge C18 | Gradient of 100 mM TEAA in water and 100 mM TEAA in acetonitrile | UV at 260 nm | chromatographyonline.com |
| Nucleobases (including adenine) | Capillary LC | Poly(ethylene oxide) (PEO) bonded silica | Isocratic elution with 98% acetonitrile | Not specified | ukm.edu.my |
Future Directions and Emerging Research Avenues
Elucidating the Full Spectrum of Biological Roles and Pathophysiological Relevance
While adenine (B156593), 7-oxide is recognized as an oncogenic compound and an intermediate in radiation-induced DNA damage, the complete scope of its biological functions and its precise role in various diseases remain to be fully uncovered. vulcanchem.com Future research will likely concentrate on several key aspects:
Investigating the impact on DNA and RNA metabolism: The presence of adenine, 7-oxide can influence the stability and conformation of nucleic acids. nih.gov Further studies are needed to understand how this modification affects processes like DNA replication, transcription, and repair, and whether it plays a role in RNA-mediated gene regulation.
Exploring the link to neurodegenerative diseases and aging: Oxidative stress and DNA damage are implicated in the aging process and the development of neurodegenerative disorders. nih.govnih.gov Research into the potential accumulation of this compound in these conditions could provide valuable insights into disease mechanisms.
Deciphering its role in inflammation: Chronic inflammation is a known driver of various diseases and is associated with increased production of reactive oxygen and nitrogen species that can damage DNA. nih.gov Investigating the formation and consequence of this compound in inflammatory contexts is a critical area for future exploration.
A deeper understanding of these biological roles will be crucial for clarifying the pathophysiological relevance of this compound in a range of human diseases.
Advanced Structural Biology Studies of this compound in Nucleic Acid Complexes
The three-dimensional structure of this compound within DNA and RNA complexes is fundamental to understanding its biological effects. Advanced structural biology techniques will be instrumental in providing high-resolution insights into how this modification alters the architecture of nucleic acids and their interactions with proteins.
Future research in this area will likely involve:
X-ray Crystallography and NMR Spectroscopy: These techniques can provide detailed atomic-level information about the conformation of this compound within DNA duplexes and its influence on local helical parameters. nih.gove-bookshelf.derc-harwell.ac.uk This will help to understand how the N-oxide group affects base pairing and stacking interactions.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique can be used to visualize large nucleic acid-protein complexes, revealing how the presence of this compound influences the binding and activity of enzymes involved in DNA replication, repair, and transcription. rc-harwell.ac.uk
Computational Modeling and Molecular Dynamics Simulations: In silico approaches can complement experimental data by predicting the structural and dynamic consequences of this compound incorporation into nucleic acids, providing insights that may be difficult to obtain experimentally. nih.gov
These studies will be vital for understanding the molecular mechanisms by which this compound exerts its biological effects.
Development of Novel Biosensors and Diagnostic Tools for N-Oxide Detection
The ability to accurately and sensitively detect this compound and other N-oxide modifications in biological samples is essential for both basic research and clinical applications. The development of novel biosensors and diagnostic tools is a rapidly advancing field with significant potential. mdpi.comnih.gov
Key areas of focus for future development include:
Electrochemical Biosensors: These sensors offer the potential for rapid, sensitive, and cost-effective detection of N-oxides. rsc.orgacs.orgmdpi.com Future work will likely involve the use of nanomaterials, such as graphene oxide and metal nanoparticles, to enhance the sensitivity and selectivity of these devices. mdpi.comacs.orgmdpi.com
Optical and Fluorescence-Based Sensors: The development of probes that exhibit a change in fluorescence upon binding to this compound could enable the visualization and quantification of this lesion in cells and tissues.
Antibody-Based Assays: The generation of highly specific antibodies that recognize this compound could form the basis of sensitive immunoassays, such as ELISA, for its detection in biological fluids.
The successful development of such tools will facilitate a better understanding of the distribution and levels of this compound in various physiological and pathological states, potentially leading to new diagnostic and prognostic markers.
Integration of Omics Data for Systems-Level Understanding of N-Oxide Dynamics
To gain a comprehensive understanding of the impact of this compound on cellular function, it is crucial to integrate data from various "omics" platforms. bmbreports.orgmdpi.combrjac.com.brresearchgate.netfrontiersin.org This systems biology approach can reveal complex interaction networks and regulatory pathways affected by this DNA lesion.
Future research will focus on integrating:
Genomics and Transcriptomics: To identify changes in gene expression patterns and mutational signatures associated with the presence of this compound. bmbreports.orgfrontiersin.org
Proteomics: To analyze alterations in protein expression and post-translational modifications that occur in response to this compound-induced stress. bmbreports.orgbrjac.com.br
Metabolomics: To profile changes in cellular metabolism resulting from the disruption of enzymatic functions by this compound or its downstream effects. bmbreports.orgbrjac.com.br
By combining these datasets, researchers can construct detailed models of the cellular response to this compound, providing a more holistic view of its biological consequences. mdpi.com
Therapeutic Potential and Drug Design Based on this compound Interactions
The unique chemical properties of this compound and its interactions with biological macromolecules present opportunities for the development of novel therapeutic strategies. academie-sciences.frnih.gov
Future research in this promising area will likely explore:
Targeting DNA Repair Pathways: Since this compound is a form of DNA damage, targeting the specific repair pathways that recognize and remove this lesion could be a viable anticancer strategy. For example, inhibitors of enzymes that repair this type of damage could sensitize cancer cells to radiation or chemotherapy.
Structure-Based Drug Design: Detailed structural information of this compound in complex with proteins can guide the rational design of small molecules that either mimic or block its interactions. drugdiscoverynews.com This could lead to the development of drugs that modulate the activity of proteins that are affected by this modification. academie-sciences.frmdpi.com
Exploiting N-Oxide Chemistry for Drug Delivery: The N-oxide motif itself can be incorporated into drug design to improve pharmacological properties. nih.gov Research into how the specific chemistry of this compound can be harnessed for therapeutic benefit is a compelling avenue for future investigation.
The exploration of this compound's therapeutic potential is still in its early stages, but it holds the promise of leading to new and innovative treatments for a variety of diseases.
Q & A
Q. Methodological Recommendations :
Q. Table 1: Comparison of Adenine N-Oxide Synthesis Routes
| N-Oxide Isomer | Direct Oxidation Feasibility | Required Protective Groups | Key Characterization Peaks (IR/NMR) |
|---|---|---|---|
| 1-N-oxide | Yes (via HO) | None | -NMR: δ 8.2 (H-2) |
| 7-N-oxide | No | 3-N-benzyl | IR: 1250 cm (N-O stretch) |
How can computational modeling guide experimental design for studying the photostability and ionization pathways of adenine-7-oxide?
Advanced Research Focus
Adenine derivatives exhibit complex photophysical behavior. Barbatti and Ullrich (2011) highlighted the role of ionization potentials (IPs) in predicting excited-state dynamics . For adenine-7-oxide:
- Computational Strategies :
- Perform density functional theory (DFT) or time-dependent DFT (TD-DFT) to map IPs along reaction coordinates.
- Simulate UV-Vis spectra to identify critical electronic transitions.
- Experimental Validation :
- Compare computed IPs with gas-phase photoelectron spectroscopy data.
- Use transient absorption spectroscopy to track excited-state decay kinetics.
Key Insight : Computational models can identify optimal wavelengths for photoexcitation experiments, reducing trial-and-error approaches .
What spectroscopic and chromatographic techniques are most effective for characterizing adenine-7-oxide, and how should data contradictions be resolved?
Basic Research Focus
Recommended Techniques :
- -NMR : For detecting phosphorus-containing analogs (e.g., 7-phosphaadamantane derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] = 152.0572 for CHNO).
- X-ray Crystallography : Resolve regiochemical ambiguities in crystalline samples .
Q. Addressing Data Contradictions :
- Replicate experiments under varying conditions (pH, solvent, temperature).
- Cross-validate with orthogonal methods (e.g., compare IR data with X-ray results) .
How can researchers optimize reaction yields for adenine-7-oxide synthesis amid conflicting literature reports?
Advanced Research Focus
Discrepancies in yields often arise from uncontrolled variables:
- Critical Factors :
- Oxidant Concentration : Excess peracid may degrade the product.
- Reaction Time : Prolonged heating increases side reactions (e.g., overoxidation).
- Statistical Optimization :
Case Study : Fujio et al. achieved 45% yield via a 3-step route, whereas direct methods yielded 0% .
What evidence is required to conclusively demonstrate the purity and identity of adenine-7-oxide in novel research?
Basic Research Focus
Per Beilstein Journal guidelines :
- Mandatory Data :
- Elemental analysis (C, H, N, O within ±0.4%).
- -NMR with integration ratios matching expected protons.
- HPLC purity ≥95% (with chromatogram in supplementary data).
- Novel Compounds :
- Submit X-ray crystallographic data (CCDC deposition number) .
How does the electronic structure of adenine-7-oxide influence its biochemical reactivity compared to adenine?
Advanced Research Focus
The N-oxide group alters electron density distribution:
- Mechanistic Implications :
- Increased polarity enhances solubility in aqueous systems.
- Reduced basicity at N-7 affects hydrogen-bonding in nucleic acid analogs.
- Experimental Probes :
Data Accessibility Note : Raw datasets, crystallographic files, and statistical analysis scripts should be archived in supplementary materials or repositories like Zenodo, adhering to FAIR principles .
Reviewer Guidance : Ensure research questions are hypothesis-driven and specify variables (e.g., "How does solvent polarity impact the regioselectivity of adenine N-oxidation?") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
